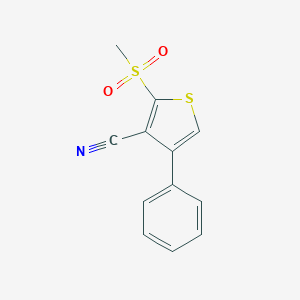

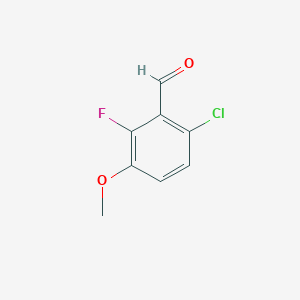

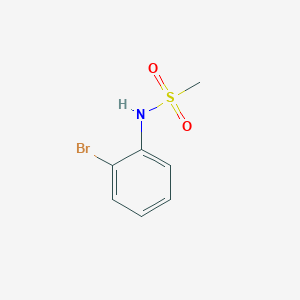

2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Funciona como un inhibidor de la alfa-glucosidasa y se ha investigado principalmente por su posible uso en el tratamiento de infecciones por el VIH . El compuesto es notable por su capacidad para inhibir el procesamiento de glicoproteínas virales en el retículo endoplásmico de la célula huésped, lo que lo convierte en un candidato para terapias antivirales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de SC-49483 implica la perbutilación de la N-butil-1-desoxinojirimicina. Este proceso generalmente incluye los siguientes pasos:

Material de partida: N-butil-1-desoxinojirimicina.

Perbutilación: El compuesto se somete a una reacción con agentes butilantes en condiciones controladas para lograr la butilación completa. Este paso a menudo requiere el uso de bases fuertes y disolventes orgánicos para facilitar la reacción.

Purificación: El producto resultante se purifica utilizando técnicas como la recristalización o la cromatografía para obtener el compuesto deseado con alta pureza.

Métodos de producción industrial

La producción industrial de SC-49483 probablemente seguiría rutas sintéticas similares, pero a mayor escala. Esto implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Se pueden emplear técnicas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones

SC-49483 principalmente se somete a los siguientes tipos de reacciones:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de SC-49483, lo que puede alterar su actividad biológica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan normalmente.

Sustitución: Se pueden emplear varios nucleófilos en reacciones de sustitución, dependiendo de la modificación deseada.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Química

En química, SC-49483 se utiliza como herramienta para estudiar la inhibición de glucosidasas. Su capacidad para inhibir la alfa-glucosidasa lo hace valioso para investigar el metabolismo de los carbohidratos y la cinética enzimática.

Biología

En la investigación biológica, SC-49483 se utiliza para explorar el papel de las glucosidasas en los procesos celulares. Ayuda a comprender cómo estas enzimas contribuyen a diversas funciones biológicas y mecanismos de enfermedad.

Medicina

SC-49483 se ha investigado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de infecciones por el VIH. Ha mostrado promesa en estudios preclínicos al inhibir la replicación viral y reducir la carga viral .

Industria

En la industria farmacéutica, SC-49483 sirve como compuesto líder para el desarrollo de nuevos fármacos antivirales. Su mecanismo de acción único proporciona una base para diseñar tratamientos más efectivos para infecciones virales.

Mecanismo De Acción

SC-49483 ejerce sus efectos al inhibir la alfa-glucosidasa, una enzima involucrada en el procesamiento de glicoproteínas. Al bloquear esta enzima, SC-49483 interrumpe la maduración de las glicoproteínas virales, inhibiendo así la replicación viral. El compuesto se dirige al retículo endoplásmico de las células huésped, donde se produce el procesamiento de glicoproteínas .

Comparación Con Compuestos Similares

Compuestos similares

1-Desoxinojirimicina: Otro inhibidor de la alfa-glucosidasa con propiedades antivirales similares.

Miglitol: Utilizado en el tratamiento de la diabetes tipo 2, también inhibe la alfa-glucosidasa.

Acarbose: Un inhibidor de la alfa-glucosidasa utilizado para controlar los niveles de azúcar en sangre en pacientes diabéticos.

Unicidad

SC-49483 es único debido a su perbutilación específica, que aumenta su capacidad para inhibir la alfa-glucosidasa con una menor toxicidad gastrointestinal en comparación con otros inhibidores como la 1-desoxinojirimicina . Esto lo convierte en un candidato más favorable para aplicaciones terapéuticas, particularmente en tratamientos antivirales.

Si tiene más preguntas o necesita más detalles, ¡no dude en preguntar!

Propiedades

IUPAC Name |

2-methylsulfonyl-4-phenylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2S2/c1-17(14,15)12-10(7-13)11(8-16-12)9-5-3-2-4-6-9/h2-6,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFZXSBLYGSNJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CS1)C2=CC=CC=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384819 |

Source

|

| Record name | 2-(Methanesulfonyl)-4-phenylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116526-64-8 |

Source

|

| Record name | 2-(Methanesulfonyl)-4-phenylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)

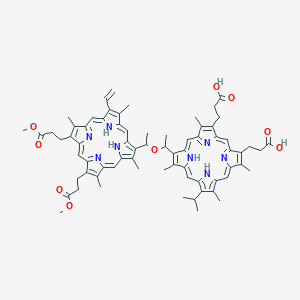

![5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione](/img/structure/B37456.png)

![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)

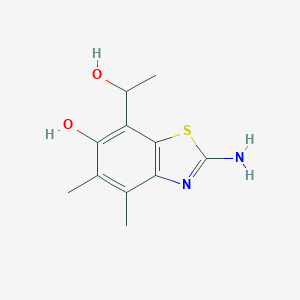

![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)

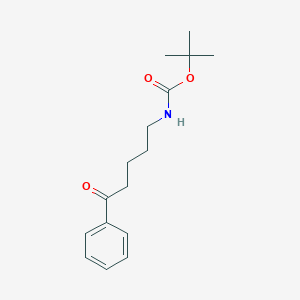

![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)